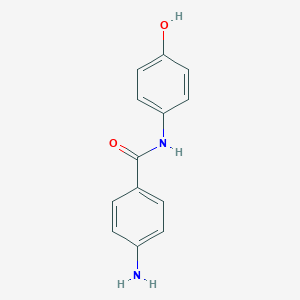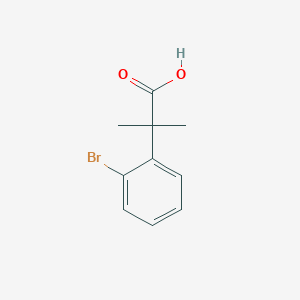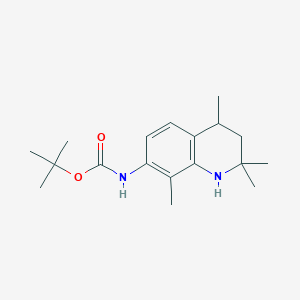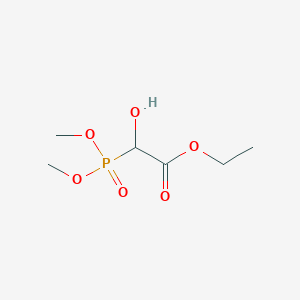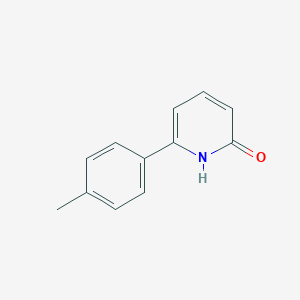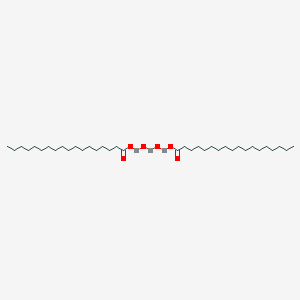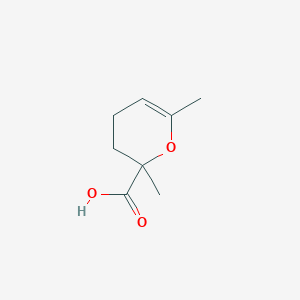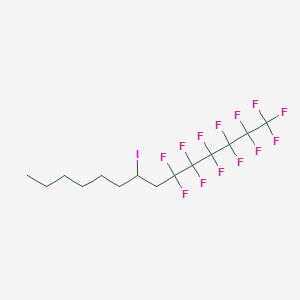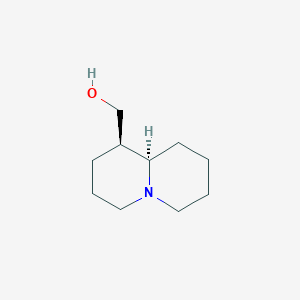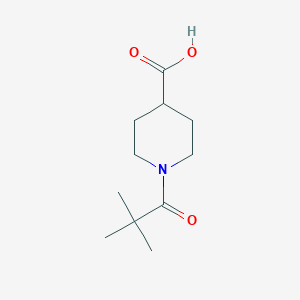![molecular formula C10H6O4 B175559 7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one CAS No. 111507-77-8](/img/structure/B175559.png)
7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxyfuro[4,3,2-de]chromen-4(2H)-one is a specialty product for proteomics research . It has a molecular formula of C10H6O4 and a molecular weight of 190.15 .
Synthesis Analysis
2H/4H-chromene (2H/4H-ch) is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . Researchers have discovered several routes for the synthesis of a variety of 2H/4H-ch analogs that exhibited unusual activities by multiple mechanisms .Molecular Structure Analysis
The molecular structure of 7-Hydroxyfuro[4,3,2-de]chromen-4(2H)-one consists of 10 carbon atoms, 6 hydrogen atoms, and 4 oxygen atoms . The structure is based on the 4-phenylcoumarin skeleton .Chemical Reactions Analysis
The molecules containing 2H/4H-ch scaffold exhibit noteworthy potency, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . The reaction was a three-component reaction and lipase (Mucor miehei) in ionic liquids was used as a catalyst .Physical And Chemical Properties Analysis
7-Hydroxyfuro[4,3,2-de]chromen-4(2H)-one has a molecular formula of C10H6O4 and a molecular weight of 190.15 .Wissenschaftliche Forschungsanwendungen
-
Anticancer Research
- Field : Biomedical Science, specifically Oncology .
- Application : Pyrano[2,3-f]chromene-4,8-dione derivatives, which are related to 7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one, have been studied as potential anticancer agents .
- Method : A series of these derivatives were synthesized using phloroglucinol as a starting material. The anticancer activities of these compounds were evaluated against four human cancer cell lines .
- Results : One of the compounds, 5-methoxy-2,2-dimethyl-9-chloro-10-trifluormethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione, showed promising anticancer activities with IC50 values of 6.68, 7.90, 5.16 and 4.82 μmol/L against the four cancer cell lines .
-
Photo-induced Hydrogen Evolution
- Field : Chemistry, specifically Organic Synthesis .
- Application : The annulation of 2,3-diphenyl-4H-chromen-4-ones via photo-induced hydrogen evolution has been described .
- Method : This process was carried out in a solution of EtOH–H2O (19:1, v/v) at room temperature .
- Results : This methodology provided a quick and easy access to the synthesis of dibenzo[a,c]xanthen derivatives, eliminating the use of any catalysts, oxidants and additives .
-
Fluorescent Sensor for 4-Nitroaniline Detection
- Field : Analytical Chemistry .
- Application : A novel molecularly imprinted fluorescent sensor for the determination of 4-nitroaniline (4-NA) was synthesized using a related compound .
- Method : The sensor was synthesized via free radical polymerization with a fluorescence functional monomer, 4-NA as the template molecule, ethylene glycol dimethacrylate as the cross-linker, and 2,2′-azo(bisisobutyronitrile) as the initiator .
- Results : The fluorescent sensor had high fluorescence intensity, short detection time (0.5 min), good selectivity, and excellent sensitivity (limit of detection = 0.8 nM) for 4-NA .
-
Chemical Intermediate
- Field : Organic Chemistry .
- Application : A related compound, 4-(7-Hydroxy-4-oxo-3,4-dihydro-2H-chromen-2-yl)phenyl 2-O-[3,4-dihydroxy-4-(hydroxymethyl)tetrahydro-2-furanyl]hexopyranoside, is a chemical intermediate .
- Method : This compound can be synthesized from various starting materials .
- Results : The resulting compound can be used in the synthesis of other complex molecules .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
10-hydroxy-2,7-dioxatricyclo[6.3.1.04,12]dodeca-1(11),4,8(12),9-tetraen-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-6-2-7-10-5(4-13-7)1-9(12)14-8(10)3-6/h1-3,11H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZDPSWHUGNQFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=O)OC3=C2C(=CC(=C3)O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

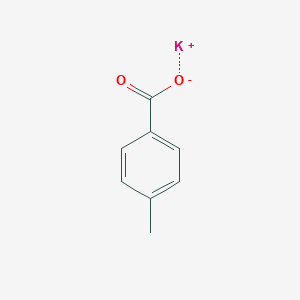
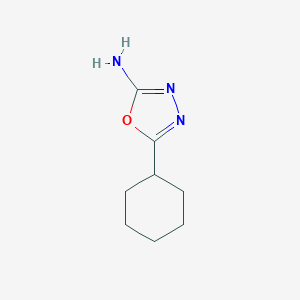
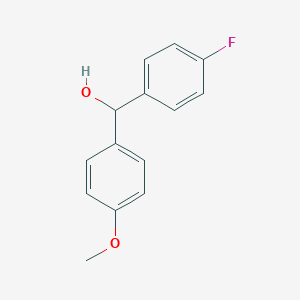
![5-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B175483.png)
